molecular formula C13H14N2O B2975647 8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797722-51-0

8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2975647
CAS No.: 1797722-51-0
M. Wt: 214.268
InChI Key: IKQXBEVKJNLUCA-UHFFFAOYSA-N
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Description

8-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic amine derivative characterized by a fused azabicyclo[3.2.1]oct-2-ene scaffold substituted with a pyridine-3-carbonyl group at the 8-position. This compound belongs to a broader class of 8-azabicyclo[3.2.1]oct-2-ene derivatives, which are pharmacologically significant due to their interactions with nicotinic acetylcholine receptors (nAChRs) and mu-opioid receptors . The pyridine-3-carbonyl moiety enhances its binding affinity and selectivity, making it a candidate for neuropharmacological studies.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13(10-3-2-8-14-9-10)15-11-4-1-5-12(15)7-6-11/h1-4,8-9,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQXBEVKJNLUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multi-step organic reactions. One common method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high selectivity and functional group tolerance.

Industrial Production Methods

While specific industrial production methods for 8-(pyridine-3-carbonyl)-8-azabicyclo[32

Chemical Reactions Analysis

Types of Reactions

8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of carotenoid biosynthesis by targeting enzymes involved in this pathway . This inhibition can lead to the disruption of essential biological processes in target organisms.

Comparison with Similar Compounds

Key Structural Features:

  • Core : 8-Azabicyclo[3.2.1]oct-2-ene (tropane-like structure).
  • Substituent : Pyridine-3-carbonyl group at the 8-position.
  • Molecular Formula : C₁₃H₁₃N₂O (hypothetical, inferred from analogues).

Pharmacological Relevance:

  • Opioid Receptor Antagonism : Structural analogues demonstrate mu-opioid receptor antagonism, suggesting applications in pain management .

Comparison with Structural Analogues

Structural and Molecular Comparisons

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Applications/Findings Reference
8-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene Pyridine-3-carbonyl at C8 C₁₃H₁₃N₂O 217.26 (calc.) nAChR modulation, neuropharmacology
8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene Methyl at C8, naphthalenyl at C3 C₁₈H₁₉N 249.35 Intermediate in antipathogenic agent synthesis
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]oct-2-ene 4-Fluorophenyl at C3 C₁₃H₁₄FN 203.26 Enhanced receptor binding due to fluorine’s electronegativity
8-Methyl-3-(2-methyl-1-buten-3-ynyl)-8-azabicyclo[3.2.1]oct-2-ene Methyl at C8, alkyne at C3 C₁₃H₁₇N 187.28 Insecticidal properties (structural similarity to patented derivatives)
8-[(3-Chloro-5-fluorophenyl)methyl]spiro[...]oxirane Spiro-oxirane fused to bicyclic core C₁₈H₂₀ClFNO 335.82 (calc.) Potential use in diagnostics and neuroimaging

Pharmacological and Functional Differences

Receptor Selectivity: The pyridine-3-carbonyl group in the target compound likely enhances nAChR selectivity compared to methyl or naphthalenyl substituents, which are bulkier and may favor non-specific interactions . Fluorophenyl analogues (e.g., 3-(4-fluorophenyl)-) exhibit improved metabolic stability and CNS penetration due to fluorine’s electronegativity and lipophilicity .

Synthetic Accessibility :

  • The naphthalenyl derivative (CAS 252745-01-0) is synthesized via Suzuki-Miyaura coupling, leveraging boronate intermediates (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .
  • Spiro-oxirane derivatives require specialized cyclization protocols, limiting scalability compared to direct acylations used for pyridine-3-carbonyl derivatives .

Biological Activity :

  • Alkyne-substituted derivatives (e.g., 2-methyl-1-buten-3-ynyl) show insecticidal activity, attributed to their ability to disrupt acetylcholine esterase in pests .
  • Pyridine-3-carbonyl derivatives are prioritized for CNS applications due to their balanced hydrophilicity and receptor affinity .

Biological Activity

8-(Pyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, providing a comprehensive overview of research findings, case studies, and relevant data tables.

  • Molecular Formula : C13_{13}H16_{16}N2_2O
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 1822827-88-2

Biological Activity Overview

This compound has been studied primarily for its interactions with various opioid receptors, particularly the kappa (κ) opioid receptor. Research indicates that derivatives of 8-azabicyclo[3.2.1]octane structures exhibit potent antagonistic properties against these receptors, which are crucial in pain modulation and other physiological processes.

Structure-Activity Relationship (SAR)

Research has focused on the structure-activity relationship (SAR) of this compound and its analogs. A notable study highlighted the modification of the scaffold leading to enhanced potency and selectivity for κ receptor antagonism:

Compoundκ IC(50) (nM)μ:κ Ratioδ:κ Ratio
Analog 6c2036415
Analog 1217293>174

These findings suggest that specific structural modifications can significantly influence the biological efficacy of these compounds .

Kappa Opioid Receptor Antagonism

A series of pharmacological studies have demonstrated that compounds based on the 8-azabicyclo[3.2.1]octane framework exhibit selective antagonism at the κ opioid receptor. For example, one study reported an analog with a κ IC(50) value of 77 nM, showcasing its potential as a therapeutic agent for conditions where modulation of this receptor is beneficial .

In Vivo Studies

In vivo experiments have indicated that certain analogs can reverse κ agonist-induced diuresis in rats, further supporting their potential therapeutic applications in managing conditions like pain and addiction .

Case Studies

  • Case Study on Analogs : A study involving a series of benzamide derivatives demonstrated that modifications to the N-substituent led to improved selectivity and potency at the κ receptor, underscoring the importance of structural diversity in developing effective antagonists .
  • Clinical Implications : The potential application of these compounds as analgesics or treatments for substance use disorders has been explored, with promising results indicating their ability to mitigate withdrawal symptoms and reduce cravings .

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